2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-nitrophenyl)-2-oxoacetamide
Description
The compound 2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-nitrophenyl)-2-oxoacetamide features a 2,5-dimethylpyrrole core substituted at the 3-position with a 3-chloro-4-morpholinophenyl group. The oxoacetamide moiety is linked to a 4-nitrophenyl group, introducing strong electron-withdrawing properties. Its design aligns with trends in medicinal chemistry, where pyrrole and morpholine derivatives are explored for antimicrobial, anti-inflammatory, or enzyme-inhibitory properties .
Properties
IUPAC Name |
2-[1-(3-chloro-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(4-nitrophenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O5/c1-15-13-20(23(30)24(31)26-17-3-5-18(6-4-17)29(32)33)16(2)28(15)19-7-8-22(21(25)14-19)27-9-11-34-12-10-27/h3-8,13-14H,9-12H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTBNUVEHKAJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)Cl)C)C(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-nitrophenyl)-2-oxoacetamide (CAS Number: 860610-34-0) is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 445.91 g/mol. The compound features a pyrrole ring, morpholine moiety, and nitrophenyl group which contribute to its biological properties.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For example, a study found that related compounds demonstrated effective free radical scavenging abilities, particularly in DPPH assays, which measure the ability to inhibit stable free radicals .
Anti-inflammatory Properties
Molecular docking studies have suggested that this compound may possess anti-inflammatory activity. Docking simulations indicated strong interactions with targets involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent .
Antiviral Potential
The compound's structure suggests possible antiviral activity. In vitro studies on similar N-heterocycles have shown promising results against various viruses, including HIV and HSV-1. The mechanism often involves inhibition of viral replication through interaction with viral proteins .
Study on Structure-Activity Relationship (SAR)
A recent study focused on the SAR of pyrrole derivatives indicated that modifications in the substituents significantly affect biological activity. The presence of electron-withdrawing groups like nitro enhances the compound's potency against specific biological targets. This aligns with findings that compounds with similar structural motifs exhibit enhanced bioactivity due to better binding affinities .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. Results showed that certain derivatives exhibited IC50 values in the micromolar range, indicating potential as anticancer agents .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
*Calculated based on formula C₂₃H₂₃ClN₄O₄.
Key Observations:
- Morpholine vs. Heterocyclic Substitutents: The 4-morpholinophenyl group may improve solubility and hydrogen-bonding capacity relative to dichlorophenyl () or cyanophenyl () analogues.
- Pyrrole vs. Pyrazole/Indole Cores: Pyrrole derivatives (target, ) are less conformationally restricted than pyrazole () or indole () systems, influencing intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
